molecular formula C20H23N3O4S2 B2564313 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide CAS No. 457952-22-6

2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide

Cat. No. B2564313
M. Wt: 433.54
InChI Key: ABBFYNVRZPZURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
The exact mass of the compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition and Cancer Therapeutics

The compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide and its analogs have been studied for their potential in inhibiting kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism. Research by Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing the potential of certain truncated analogs to retain potency and improve aqueous solubility, suggesting therapeutic potential against lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Properties

Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of pyrimidine-triazole derivatives synthesized from a related molecule, highlighting their effectiveness against various bacterial and fungal strains. This study underscores the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been a subject of interest. Subasri et al. (2016, 2017) analyzed the crystal structures of similar compounds, revealing insights into their folded conformations and intramolecular hydrogen bonding, which are crucial for understanding their biological activity (Subasri et al., 2016); (Subasri et al., 2017).

Interaction with Bovine Serum Albumin

Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides related to the compound and investigated their interactions with bovine serum albumin (BSA). This study is significant for understanding how these compounds interact with proteins, which is vital for their pharmacological applications (Meng et al., 2012).

Anti-COVID-19 Potential

Research by Mary et al. (2020) focused on a novel antiviral active molecule closely related to the compound . They conducted a detailed analysis including drug likeness and molecular docking against SARS-CoV-2 protein, indicating potential applications in treating COVID-19 (Mary et al., 2020).

Antianaphylactic Activity

Wagner et al. (1993) synthesized substances related to the compound of interest and found some of them to have antianaphylactic activity. This implies potential uses in treating allergic reactions and related conditions (Wagner et al., 1993).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, specific safety and hazard information for this compound is not available.

properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-bis(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-13-14(2)29-18-17(13)19(27)23(15-6-4-3-5-7-15)20(21-18)28-12-16(26)22(8-10-24)9-11-25/h3-7,24-25H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBFYNVRZPZURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N(CCO)CCO)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-bis(2-hydroxyethyl)acetamide

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